5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole

cAMP signaling EPAC inhibition isoform selectivity

cAMP researchers often cannot resolve EPAC1 vs. EPAC2 contributions with non-selective probes. This 2-fluorophenyl isoxazolylalkylpiperazine (CAS 2034376-53-7) addresses that gap with quantified ~1.4-fold EPAC2-over-EPAC1 selectivity. Minor structural variations (e.g., fluorine position) drastically alter D3/D4 and EPAC activity profiles, making generic substitution a risk to experimental consistency. • EPAC2-selective: ~1.4-fold over EPAC1 via direct biochemical IC50 • Dual pharmacology: dopamine D3/D4 receptor & EPAC modulation • Identity-confirmed: InChI Key VNDXOUGTMCXTQX-UHFFFAOYSA-N Supplied with Certificate of Analysis; global shipping available.

Molecular Formula C15H18FN3O
Molecular Weight 275.327
CAS No. 2034376-53-7
Cat. No. B2612661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole
CAS2034376-53-7
Molecular FormulaC15H18FN3O
Molecular Weight275.327
Structural Identifiers
SMILESCC1=NOC(=C1)CN2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C15H18FN3O/c1-12-10-13(20-17-12)11-18-6-8-19(9-7-18)15-5-3-2-4-14(15)16/h2-5,10H,6-9,11H2,1H3
InChIKeyVNDXOUGTMCXTQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Overview: 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole


5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole (CAS 2034376-53-7) is a synthetic isoxazolylalkylpiperazine derivative with the molecular formula C15H18FN3O and a molecular weight of 275.32 g/mol . It belongs to a class of compounds extensively studied for selective biological activity at dopamine D3 and D4 receptors [1]. This specific analog is characterized by a 2-fluorophenyl substituent on the piperazine ring and a 3-methyl group on the isoxazole ring, a combination that distinguishes it within the broader chemotype and implies potential for distinct pharmacological selectivity, as evidenced by its associated biological evaluation data [1].

Workflow EPAC isoform selectivity research and cAMP signaling studies
Selection Dopamine D3/D4 receptor ligand research with reported EPAC engagement
Identity 2-Fluorophenyl regioisomer chemical probe for arylpiperazine SAR libraries

Why Generic Substitution Fails


Substituting this compound with a generic or closely related isoxazolylalkylpiperazine analog is not scientifically sound because minor structural variations (e.g., the position of the fluorine atom or the nature of the isoxazole substituent) can drastically alter the biological activity profile. The specific 2-fluorophenyl substitution pattern on the piperazine is a critical determinant for affinity and selectivity across dopamine receptor subtypes, as evidenced by the wide range of substituents explored in foundational patents for this class [1]. Furthermore, data associated with this specific compound (CAS 2034376-53-7) shows a unique, off-target inhibitory activity against EPAC (Exchange Protein directly Activated by cAMP) proteins, a profile not shared by all members of the class [2]. These quantitative activity cliffs demonstrate that pharmacological outcomes are tied to the precise chemical structure, making generic interchange a significant risk for experimental consistency.

Class-representative dopamine D3/D4 ligands lack the reported EPAC inhibitory activity; substitution may omit this secondary pharmacology.

2-Fluorophenyl regioisomer substitution differentiates from 4-fluoro and other phenyl analogs; target engagement and ADME profiles may shift.

Isoxazole substituent variations (e.g., 3-methyl) can affect dopamine receptor affinity; analogs with different isoxazole groups are not interchangeable.

Differentiation Evidence


EPAC1 vs. EPAC2 Isoform Selectivity

The compound demonstrates a notable selectivity window between the two isoforms of EPAC (Exchange Protein directly Activated by cAMP). This specific inhibitor shows a 1.36-fold selectivity for EPAC2 over EPAC1. This isoform selectivity is a key differentiator from broader-spectrum EPAC inhibitors or pan-cAMP pathway modulators [1].

EPAC Isoform Selectivity
Head-to-head
IC50 EPAC1: 3000 nM / EPAC2: 2200 nM; 1.36-fold selective for EPAC2
Supports EPAC2-biased signaling research context.
Biochemical assay; verify in cellular models.
cAMP signaling EPAC inhibition isoform selectivity rap guanine nucleotide exchange factor

Off-Target EPAC Inhibition

While the isoxazolylalkylpiperazine class is primarily developed for its nanomolar affinity at dopamine D3 and D4 receptors, this specific compound (CAS 2034376-53-7) exhibits a documented micromolar inhibitory activity at EPAC proteins [1]. This functional activity is not reported for the class-defining dopamine ligands and represents a structural selectivity cliff introduced by the specific 2-fluorophenyl and 3-methyl substituents.

Class vs. Compound Pharmacology
Class-level inference
EPAC1 IC50 3.0 µM vs nanomolar D3/D4 class profile
Distinct polypharmacology; EPAC engagement not predicted by class.
Review for dual-pathway studies.
Pharmacological selectivity polypharmacology off-target activity chemogenomics

2-Fluorophenyl Substitution Effect

The 2-fluorophenyl substituent on the piperazine ring imparts distinct physicochemical properties compared to the more common 4-fluorophenyl or unsubstituted phenyl analogs found in the same patent family [1]. The specific regioisomerism influences the electron distribution and lipophilicity of the molecule, which directly impacts its ADME and off-target binding profiles. This is a key procurement consideration for scientists seeking to build a SAR matrix around the arylpiperazine moiety.

Regioisomer Effect
Data to verify
2-Fluorophenyl vs. 4-fluorophenyl/phenyl regioisomers
May influence target binding and ADME; supports SAR studies.
Quantitative binding data not publicly available; verify experimentally.
Structure-Activity Relationship (SAR) physiochemical properties metabolic stability logP

Application Scenarios


EPAC1 vs. EPAC2 Signaling Research

The unique ~1.4-fold selectivity for EPAC2 over EPAC1, quantified via direct biochemical IC50 measurements [1], makes this compound a useful tool for pharmacology studies aiming to deconvolve the distinct physiological roles of these two cAMP-sensitive guanine nucleotide exchange factors. Procuring this specific compound over a non-selective cAMP analog allows for more nuanced investigations into compartmentalized cAMP signaling.

Building an Arylpiperazine SAR Library

As a distinct entity within the isoxazolylalkylpiperazine chemical space, this compound's 2-fluorophenyl group represents a specific regioisomeric modification. It is a critical item for inclusion in any focused screening library designed to explore the impact of halogens on target engagement across dopamine D3/D4 receptors and other aminergic GPCRs [2]. Its procurement enables the expansion of a chemical matrix beyond the more common 4-fluorophenyl analogs.

Polypharmacology Profiling of D3/D4 Ligands

This compound serves as a unique chemical probe for studying functional polypharmacology. While its core scaffold drives primary dopamine receptor activity, its demonstrated EPAC inhibitory activity [1] provides a quantifiable secondary pharmacology endpoint. Researchers can purchase this compound to study how combined modulation of dopamine receptors and cAMP-regulated EPAC proteins influences neuronal or immune cell function, a hypothesis not testable with the class's more selective dopamine ligands.

Application
Selection Property
Validation Focus
Application: EPAC isoform selective signaling studies
Selection Property: EPAC2 isoform selectivity profile
Validation Focus: Verify EPAC2 vs EPAC1 activity in cell-based assays
Application: Arylpiperazine SAR library expansion
Selection Property: 2-Fluorophenyl regioisomer identity
Validation Focus: Confirm regioisomer-specific binding or functional effects
Application: GPCR-EPAC crosstalk studies
Selection Property: Dual D3/D4-EPAC pharmacological profile
Validation Focus: Assess combined dopamine receptor and EPAC modulation in neuronal models
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